

# Application Notes & Protocols: H2Bmy85frx Antibody and Immunoassay Development

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## Compound of Interest

Compound Name: H2Bmy85frx

Cat. No.: B15186974

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## Introduction

Histone modifications play a critical role in the regulation of gene expression and various cellular processes. **H2Bmy85frx** is a novel, hypothetical post-translational modification on Histone H2B, localized at the 85th amino acid residue. Preliminary research suggests that this modification may be involved in inflammatory response signaling pathways and could serve as a potential biomarker for certain inflammatory diseases. This document provides detailed protocols for the use of the anti-**H2Bmy85frx** monoclonal antibody in various immunoassay applications.

## Product Information

- Antibody Name: Anti-**H2Bmy85frx** Monoclonal Antibody (Clone 7G9)
- Immunogen: Synthetic peptide corresponding to residues 78-92 of human Histone H2B with the "my85frx" modification.
- Isotype: Mouse IgG1κ
- Applications: Western Blot (WB), Enzyme-Linked Immunosorbent Assay (ELISA), Immunohistochemistry (IHC).
- Storage: Store at -20°C. Avoid repeated freeze-thaw cycles.

## Data Presentation

**Table 1: Western Blot Quantitative Analysis**

Treatment Group	H2Bmy85frx Band Intensity (Normalized to Total H2B)	Fold Change vs. Control
Untreated Control	1.00	1.0
LPS (1 µg/mL)	3.52	3.52
TNF-α (20 ng/mL)	2.89	2.89
IL-1β (10 ng/mL)	3.15	3.15

**Table 2: ELISA Titer Determination**

Dilution Factor	Optical Density (450 nm)
1:1,000	2.150
1:2,000	1.875
1:4,000	1.550
1:8,000	1.120
1:16,000	0.650
1:32,000	0.320
1:64,000	0.150
Blank	0.050

**Table 3: Immunohistochemistry Scoring**

Tissue Sample	Staining Intensity (0-3)	Percentage of Positive Cells (%)	H-Score
Healthy Control	1	10	10
Diseased Tissue A	3	75	225
Diseased Tissue B	2	50	100

## Experimental Protocols

### Western Blot Protocol

- Sample Preparation:
  - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Determine protein concentration using a BCA assay.
  - Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
- SDS-PAGE:
  - Load 20 µg of protein per well onto a 12% polyacrylamide gel.
  - Run the gel at 120V for 90 minutes.
- Protein Transfer:
  - Transfer proteins to a PVDF membrane at 100V for 60 minutes.
  - Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
- Antibody Incubation:
  - Incubate the membrane with anti-**H2Bmy85frx** antibody (1:1000 dilution) in 5% BSA in TBST overnight at 4°C.
  - Wash the membrane three times with TBST for 10 minutes each.

- Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detection:
  - Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

## ELISA Protocol (Indirect)

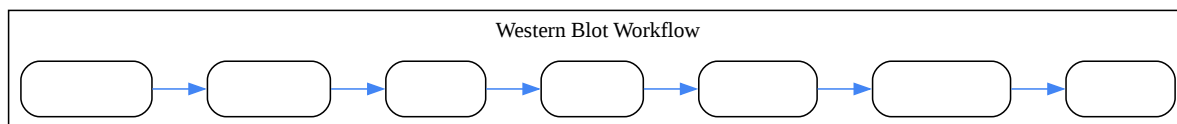
- Coating:
  - Coat a 96-well plate with 100  $\mu$ L/well of synthetic **H2Bmy85frx** peptide (1  $\mu$ g/mL) in coating buffer overnight at 4°C.
  - Wash the plate three times with wash buffer (PBST).
- Blocking:
  - Block the plate with 200  $\mu$ L/well of blocking buffer (1% BSA in PBST) for 2 hours at room temperature.
  - Wash the plate three times with wash buffer.
- Antibody Incubation:
  - Add 100  $\mu$ L/well of serially diluted anti-**H2Bmy85frx** antibody and incubate for 2 hours at room temperature.
  - Wash the plate three times with wash buffer.
  - Add 100  $\mu$ L/well of HRP-conjugated secondary antibody (1:5000 dilution) and incubate for 1 hour at room temperature.
  - Wash the plate five times with wash buffer.
- Detection:

- Add 100  $\mu$ L/well of TMB substrate and incubate for 15-30 minutes in the dark.
- Stop the reaction by adding 50  $\mu$ L/well of stop solution (2N  $\text{H}_2\text{SO}_4$ ).
- Read the absorbance at 450 nm.

## Immunohistochemistry (IHC) Protocol

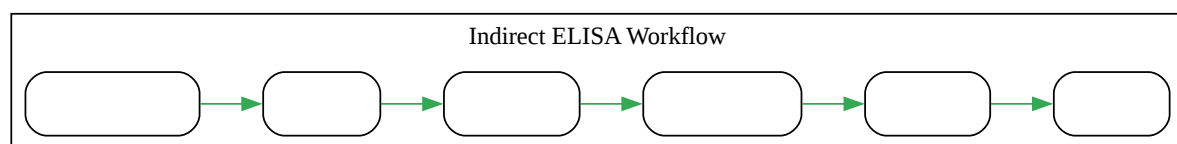
- Tissue Preparation:
  - Fix paraffin-embedded tissue sections and rehydrate.
  - Perform antigen retrieval using citrate buffer (pH 6.0) at 95°C for 20 minutes.
- Staining:
  - Block endogenous peroxidase activity with 3%  $\text{H}_2\text{O}_2$  for 10 minutes.
  - Block non-specific binding with 5% normal goat serum for 1 hour.
  - Incubate with anti-**H2Bmy85frx** antibody (1:200 dilution) overnight at 4°C.
  - Wash with PBS.
  - Incubate with biotinylated secondary antibody for 30 minutes.
  - Wash with PBS.
  - Incubate with streptavidin-HRP complex for 30 minutes.
- Visualization:
  - Apply DAB substrate and monitor for color development.
  - Counterstain with hematoxylin.
  - Dehydrate and mount the slides.

## Visualizations



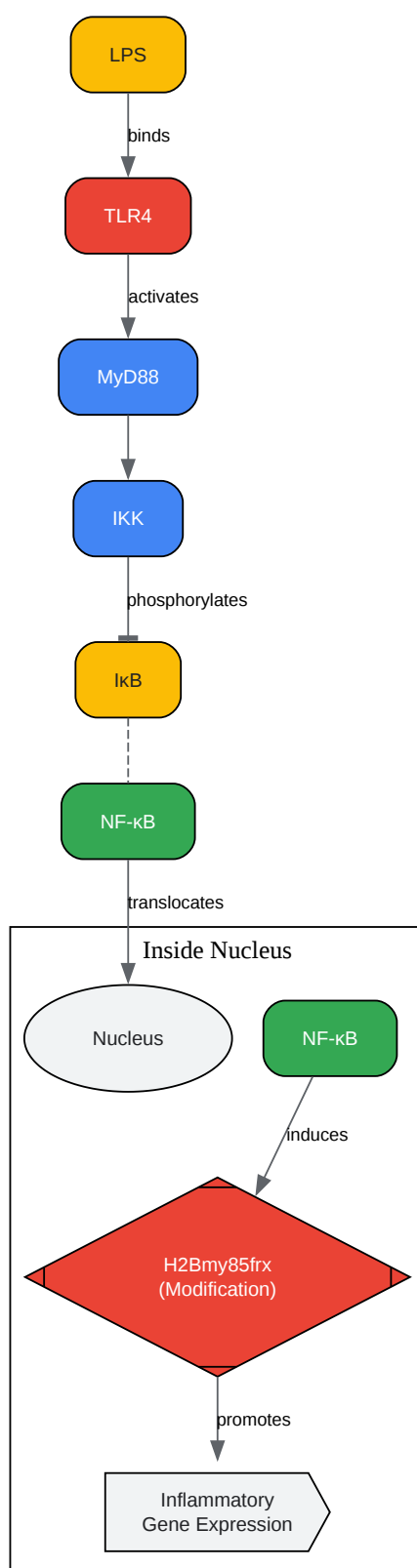
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Caption: Western Blot Experimental Workflow.



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Caption: Indirect ELISA Experimental Workflow.



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Caption: Hypothetical **H2Bmy85frx** Signaling Pathway.

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